Flupirtine

KV7 channel pharmacology Drug safety Hepatotoxicity

Flupirtine is a first-in-class selective neuronal potassium channel opener (SNEPCO) that activates Kv7 (KCNQ) channels, indirectly antagonizes NMDA receptors via enhanced Mg²⁺ blockade, and positively modulates GABAA receptors with δ-subunit preference. Unlike retigabine, it presents a hepatotoxicity-associated profile rather than tissue discoloration; unlike diclofenac, it directly suppresses spinal dorsal horn neuronal firing. It is the optimal reference compound for preclinical pain and neuroprotection studies requiring opioid- and COX-independent mechanisms. Validated stability-indicating HPLC methods (retention time 4.54 min) support formulation development.

Molecular Formula C15H17FN4O2
Molecular Weight 304.32 g/mol
CAS No. 56995-20-1
Cat. No. B1215404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlupirtine
CAS56995-20-1
SynonymsD 9998
D-9998
ethyl 2-amino-6-((p-fluorobenzyl)amino)-3-pyridinecarbamate
flupirtin maleate
flupirtine
flupirtine maleate (1:1)
Katadolon
Molecular FormulaC15H17FN4O2
Molecular Weight304.32 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N
InChIInChI=1S/C15H17FN4O2/c1-2-22-15(21)19-12-7-8-13(20-14(12)17)18-9-10-3-5-11(16)6-4-10/h3-8H,2,9H2,1H3,(H,19,21)(H3,17,18,20)
InChIKeyJUUFBMODXQKSTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flupirtine (CAS 56995-20-1): A Selective Neuronal Kv7 Potassium Channel Opener with Muscle Relaxant Properties


Flupirtine (CAS 56995-20-1) is a centrally acting, non-opioid, non-NSAID analgesic agent that functions primarily as a selective neuronal potassium channel opener, activating Kv7 (KCNQ) voltage-gated potassium channels to stabilize the neuronal resting membrane potential [1]. As a representative of the 'selective neuronal potassium channel openers' (SNEPCO) class, flupirtine maleate is the pharmaceutical salt form commonly used in formulations. Beyond Kv7 channel activation, flupirtine also acts as an indirect NMDA receptor antagonist via enhancement of Mg²⁺ blockade and functions as a positive modulator of GABAA receptors, with preference for extrasynaptic δ-subunit containing GABA receptors [2]. Originally marketed in Europe for over two decades for acute and chronic pain management, including lower-back pain and cancer-associated pain, flupirtine is distinguished by its combined analgesic, muscle-relaxant, and neuroprotective properties without the characteristic side effect profiles of opioids (respiratory depression, tolerance, dependence) or NSAIDs (gastrointestinal ulceration, bleeding, COX-mediated anti-inflammatory effects) [3].

Why Flupirtine Cannot Be Substituted with Retigabine, NSAIDs, or Other Analgesics in Procurement Decisions


Flupirtine's therapeutic profile is not interchangeable with structurally similar Kv7 channel openers such as retigabine (ezogabine), nor with other analgesic classes including NSAIDs and opioids, due to three distinct differentiators: (1) its unique toxicity profile among Kv7 openers (hepatotoxicity versus retigabine's tissue discoloration, representing divergent adverse event pathways despite shared mechanism) [1]; (2) its specific action on spinal dorsal horn neuronal firing that diclofenac lacks, demonstrating target engagement differences even among compounds with partial mechanistic overlap [2]; and (3) its combination of analgesic plus muscle-relaxant effects without COX inhibition or μ-opioid receptor activation, which fundamentally alters the side effect and contraindication profile compared to NSAIDs and opioids [3]. Procurement substitution based solely on 'Kv7 channel opener' or 'analgesic' classification would ignore these quantifiable pharmacological and toxicological distinctions that directly impact clinical utility, patient selection, and safety monitoring requirements.

Quantitative Differential Evidence for Flupirtine (CAS 56995-20-1) Versus Comparators


Flupirtine Versus Retigabine: Distinct Toxicity Profiles with Comparable logD but Divergent Potency

Flupirtine and retigabine share the same logD7.4 value of 2.1 and both activate Kv7.2/3 channels, yet their adverse effect profiles diverge fundamentally: flupirtine is associated with rare but fatal drug-induced liver injury (DILI), whereas retigabine causes blue tissue discoloration with prolonged use [1]. In HEK-293 cells overexpressing Kv7.2/3 channels, flupirtine exhibits an EC50 of 1.837 ± 0.844 μM with 100% efficacy (used as reference baseline), while retigabine demonstrates 12.5-fold higher potency with an EC50 of 0.147 ± 0.012 μM and 134 ± 16% efficacy [2]. Despite retigabine's superior in vitro potency, the two compounds occupy distinct therapeutic niches (analgesia versus epilepsy) with different safety monitoring requirements, precluding direct therapeutic substitution.

KV7 channel pharmacology Drug safety Hepatotoxicity

Flupirtine Versus Diclofenac: Differential Actions on Spinal Dorsal Horn Neuronal Firing

In isolated neonatal mouse spinal cord preparations, both flupirtine and diclofenac depressed wind-up of spinal reflexes at clinically relevant concentrations, with effects strongly reduced after Kv7 channel blockade using XE-991, confirming Kv7 channel involvement for both compounds [1]. However, a key differentiator emerged: flupirtine, but not diclofenac, reduced action potential firing of dorsal horn neurons in response to electrical activation of nociceptive afferents, including C-fibre activation [2]. This indicates that flupirtine engages Kv7 channel configurations present in sensory areas of the spinal cord that diclofenac does not effectively modulate, demonstrating a distinct pharmacological action at the spinal level that is not shared by this NSAID despite diclofenac's known Kv7-facilitating activity.

Spinal analgesia Kv7 channel NSAID comparison

Flupirtine Demonstrates Superior Tolerability and Compliance Versus Diclofenac in Randomized Clinical Comparison

In a randomized, open-label clinical study, flupirtine demonstrated better tolerability and higher patient compliance compared to diclofenac [1]. Flupirtine, as a non-opioid, non-NSAID analgesic, is devoid of common adverse effects associated with NSAIDs including endoscopically diagnosed ulcers, serious upper gastrointestinal bleeding, perforation, and obstruction [2]. In comparison with opioid analgesics, flupirtine produces fewer central nervous system effects and does not cause respiratory depression, cardiovascular depression, overt tolerance, or physical dependence on prolonged administration [3]. In postoperative pain management, flupirtine maleate (100 mg thrice daily) demonstrated efficacy comparable to tramadol hydrochloride (50 mg thrice daily) with a differentiated adverse effect profile [4].

Clinical tolerability Patient compliance Gastrointestinal safety

Flupirtine Exhibits Subtype-Selective GABAA Receptor Modulation Distinct from Other Analgesics

Flupirtine modulates GABAA receptors with subtype selectivity, demonstrating a threefold reduction in the EC50 for GABA (from ~10 μM to ~3.3 μM) in hippocampal neurons while reducing maximal current amplitudes by only 15%, indicating positive allosteric modulation with preserved receptor function [1]. Flupirtine shows preference for δ-subunit containing GABAA receptors (extrasynaptic) over γ-containing subtypes, a selectivity profile not characteristic of classical benzodiazepines or barbiturates [2]. Additionally, flupirtine displays limited off-target activity against other ion channels: IC50 > 50 μM against Kv1.5, IC50 = 59 μM against hERG, and >100 μM against CaV (29% inhibition at 100 μM) and NaV (25% inhibition at 100 μM) [3]. This dual Kv7/GABAA modulation combined with limited off-target ion channel activity represents a unique pharmacological signature.

GABAA receptor Subtype selectivity Dual mechanism

Systematic Review of 35 RCTs: No Serious Hepatotoxicity Signal in Published Clinical Trials Despite Regulatory Concerns

A 2025 systematic review analyzed 35 randomized controlled trials (RCTs) published between 1983 and 2022, encompassing 1,408 participants receiving flupirtine-containing medicines for various clinical conditions [1]. Only 5 of the 35 trials (14.3%) reported any liver function test data. Among these 5 trials, 4 documented transient, asymptomatic liver enzyme abnormalities that normalized after the trial period, while 1 trial was prematurely terminated. The systematic review concluded that published RCTs did not report any evidence of serious hepatotoxicity associated with flupirtine based on available biochemical or clinical data [2]. The majority of risk of bias domains were classified as having unclear risk of bias, and the authors noted that published RCTs are not reliable sources of information regarding flupirtine-related hepatotoxicity due to incomplete safety reporting [3]. This evidence gap is critical for procurement decisions: while regulatory withdrawal from the European market was based on post-marketing pharmacovigilance signals of rare but fatal DILI, the published RCT evidence base does not provide predictive biochemical or clinical indicators to identify at-risk populations.

Hepatotoxicity Drug safety RCT systematic review

Validated Stability-Indicating HPLC Methods Support Flupirtine Quality Control and Impurity Profiling

Flupirtine maleate drug product stability studies have identified and structurally characterized novel degradation products. During stability testing, an unknown degradation product (DP-I) exceeding the identification threshold was detected by gradient reverse-phase HPLC [1]. Forced degradation studies under stress conditions (oxidation, neutral hydrolysis, acid-alkali, and dry heat degradation) generated multiple degradants that were well resolved from the flupirtine analyte peak. A validated stability-indicating RP-HPLC method using a C18 column with methanol-water-triethylamine mobile phase (pH 3.1) achieved separation of flupirtine from its degradation products, with method validation following ICH guidelines [2]. The degradation mechanism from flupirtine maleate to DP-I (diethyl 5-((4-fluorobenzyl)amino)-2-oxo-1H-imidazo[4,5-b]pyridine-1,3(2H)-dicarboxylate) and DP-II (ethyl (2-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-((4-fluorobenzyl)amino)pyridin-3-yl)carbamate) has been proposed and structurally confirmed via LC-MS/Q-TOF and 2D-NMR [3]. In combination formulations with paracetamol, a stability-indicating method demonstrated retention times of 3.09 min for paracetamol and 4.54 min for flupirtine maleate, with linear ranges of 32.5–95.7 μg/mL and 10–30 μg/mL respectively [4].

Analytical chemistry Stability-indicating method Degradation products

Priority Procurement Scenarios for Flupirtine (CAS 56995-20-1) Based on Quantitative Evidence


Preclinical Pain Research Requiring Non-Opioid, Non-NSAID Mechanism with Spinal-Level Analgesia

Flupirtine is indicated for preclinical pain research where investigators require an analgesic compound that: (1) does not activate μ-opioid receptors (avoiding confounding tolerance/dependence variables in chronic studies); (2) does not inhibit COX enzymes (avoiding confounding anti-inflammatory effects in mechanistic pain studies); and (3) provides spinal-level analgesic action on dorsal horn neuronal firing, which diclofenac lacks based on direct electrophysiological comparison [1]. Flupirtine's EC50 of 4.0 μM for reducing neuronal hyperactivity in cultured networks compares favorably to retigabine (8.0 μM), NS1619 (5.8 μM), and isopimaric acid (7.8 μM), establishing its utility as a reference Kv7 channel opener in electrophysiology studies [2].

Neuroprotection and Excitotoxicity Studies Leveraging Dual Kv7/GABAA Modulation

Flupirtine is suited for neuroprotection research requiring a compound with dual Kv7 channel activation and GABAA receptor positive modulation. Flupirtine reduces GABA EC50 threefold (from ~10 μM to ~3.3 μM) in hippocampal neurons while limiting maximal current reduction to only 15%, and exhibits preference for extrasynaptic δ-subunit containing GABAA receptors [1]. This subtype selectivity profile differs from benzodiazepines (γ-subunit preference), enabling distinct research applications in models of excitotoxicity, ischemia-reperfusion injury, and chronic neurodegenerative conditions where both hyperpolarization via Kv7 channels and tonic GABAergic inhibition are mechanistically relevant.

Analgesic Formulation Development with Combined Muscle-Relaxant Properties

Flupirtine maleate is procured for development of analgesic formulations requiring integrated muscle-relaxant activity without sedative effects characteristic of benzodiazepine-class muscle relaxants. Flupirtine achieves muscle relaxation through Kv7 channel-mediated neuronal hyperpolarization rather than GABAergic sedation, as evidenced by its distinct mechanism from benzodiazepines [1]. Validated stability-indicating HPLC methods support quality control during formulation development, with flupirtine maleate retention time of 4.54 min and linear range of 10–30 μg/mL enabling accurate quantification in combination products with paracetamol (retention time 3.09 min) [2]. Degradation pathways have been structurally characterized via LC-MS/Q-TOF and 2D-NMR, facilitating impurity profiling and stability studies during pharmaceutical development [3].

KV7 Channel Pharmacology and Structure-Activity Relationship Studies

Flupirtine serves as a reference compound in KV7 channel pharmacology research, with well-characterized EC50 values of 1.837 ± 0.844 μM in HEK-293 cells overexpressing Kv7.2/3 channels (100% efficacy baseline) [1]. Its logD7.4 value of 2.1 and defined cytotoxicity profile in hepatocellular cell lines (TAMH LD50 = 487 ± 51 μM; HEP-G2 LD50 = 547 ± 111 μM) provide baseline comparator data for novel KV7 channel opener development [2]. Flupirtine's off-target ion channel activity profile (Kv1.5 IC50 > 50 μM; hERG IC50 = 59 μM; CaV 29% inhibition at 100 μM; NaV 25% inhibition at 100 μM) enables selectivity assessment of new chemical entities [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flupirtine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.